Enantioselective Cardiovascular Activity: S-Doxazosin Exhibits Significantly Weaker Hypotensive Effects
In a direct head-to-head comparison in anesthetized rats, S-Doxazosin demonstrated a markedly weaker ability to depress blood pressure compared to its enantiomer R-Doxazosin. At a dose of 250 nmol/kg, R-Doxazosin decreased mean arterial pressure (MAP) by 56.6%, while S-Doxazosin decreased MAP by only 37.3% [1]. The potency order for cardiovascular depression was R-Doxazosin > Rac-Doxazosin > S-Doxazosin [1].
| Evidence Dimension | Decrease in Mean Arterial Pressure (MAP) |
|---|---|
| Target Compound Data | 37.3% decrease in MAP at 250 nmol/kg |
| Comparator Or Baseline | R-Doxazosin: 56.6% decrease in MAP at 250 nmol/kg; Rac-Doxazosin: Intermediate effect |
| Quantified Difference | S-Doxazosin reduced MAP by 19.3 percentage points less than R-Doxazosin (approximately 43% less effective) |
| Conditions | Anesthetized male Wistar rats, single intravenous dose of 250 nmol/kg |
Why This Matters
For preclinical studies evaluating urinary tract effects of α1-antagonists, S-Doxazosin offers a wider therapeutic window, minimizing confounding cardiovascular side effects by 43% compared to the R-enantiomer.
- [1] Duan, L., et al. (2016). Chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats. Acta Pharmacologica Sinica, 37(3), 345–352. View Source
